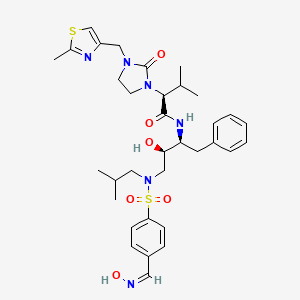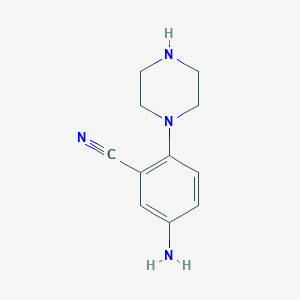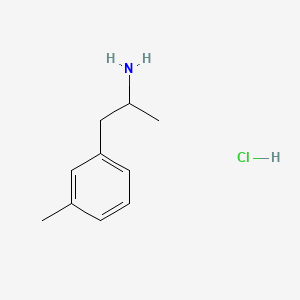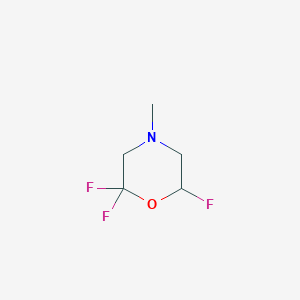![molecular formula C16H10AsN2Na3O11S2 B13405507 Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)
Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Arsenazo i trisodium salt is synthesized through a diazotization reaction followed by coupling with chromotropic acid. The reaction involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salt.
Industrial Production Methods
Industrial production of arsenazo i trisodium salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
化学反応の分析
Types of Reactions
Arsenazo i trisodium salt undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as calcium, magnesium, and rare earth metals.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves metal ions in aqueous solutions at specific pH levels.
Oxidation and Reduction: Requires oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions are metal-arsenazo complexes, which are used in analytical chemistry for metal ion detection and quantification .
科学的研究の応用
Arsenazo i trisodium salt has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a complexometric indicator for metal ion detection.
Biology: Employed in studies involving calcium and magnesium ion concentrations.
Medicine: Utilized in diagnostic assays for detecting metal ions in biological samples.
Industry: Applied in water treatment processes to monitor metal ion concentrations
作用機序
The mechanism of action of arsenazo i trisodium salt involves the formation of stable complexes with metal ions. The compound binds to metal ions through its azo and hydroxyl groups, forming a colored complex that can be detected spectrophotometrically. This property makes it useful in various analytical applications .
類似化合物との比較
Similar Compounds
Arsenazo III: Another complexometric indicator with similar properties but different sensitivity and selectivity for metal ions.
Eriochrome Black T: Used for detecting calcium and magnesium ions but has different complexation properties.
Calmagite: Similar to arsenazo i trisodium salt but used primarily for magnesium detection
Uniqueness
Arsenazo i trisodium salt is unique due to its high sensitivity and selectivity for certain metal ions, making it particularly useful in specific analytical applications where other indicators may not be as effective .
特性
分子式 |
C16H10AsN2Na3O11S2 |
|---|---|
分子量 |
614.3 g/mol |
IUPAC名 |
trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13AsN2O11S2.3Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |
InChIキー |
NBVFGAJJMPGDDH-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)O)O)O)[As](=O)([O-])[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)

![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)


![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)


